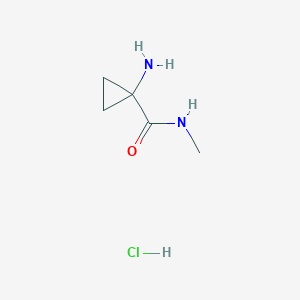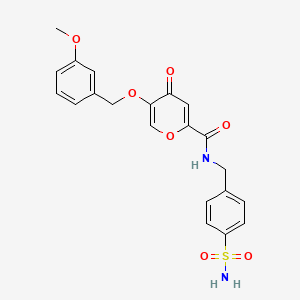
1-Amino-N-methylcyclopropane-1-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-N-methylcyclopropane-1-carboxamide; hydrochloride is a derivative of 1-aminocyclopropanecarboxylic acid (ACPC), which is known to be a high-affinity ligand at strychnine-insensitive glycine receptors. ACPC and its derivatives have been shown to exhibit partial agonist properties and have potential antidepressant and anxiolytic effects in animal models . These compounds have been studied for their ability to penetrate the central nervous system and their oral availability, which is crucial for their potential therapeutic use .
Synthesis Analysis
The synthesis of 1-aminocyclopropanecarboxylic acid derivatives, including the N-methyl variant, involves various methods. One approach is the use of sulfur ylide cyclopropanation of dehydroamino acid derivatives, which allows for the synthesis of aminocyclopropanes with reasonable diastereoselection and good yields . Another method includes the "diazo-addition" method, which starts from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors to produce various substituted cyclopropaneamino acids . Additionally, the synthesis of individual stereoisomers of these derivatives can be achieved through diastereoselective processes or using enantiomerically pure starting compounds .
Molecular Structure Analysis
The molecular structure of 1-aminocyclopropanecarboxylic acid derivatives has been elucidated through crystal structure determination. For instance, the crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, revealed significant antiproliferative activity against some cancer cell lines . The configuration of the cyclopropane rings and the disposition of attached atoms play a crucial role in the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 1-aminocyclopropanecarboxylic acid derivatives includes their transformation into compounds with potential biological activities. For example, the conversion of 1-aminocyclopropane-1-carboxylic acid into 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves indicates a role in the ethylene biosynthesis pathway in plants . Furthermore, the alkylation of purine and pyrimidine derivatives with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate has led to the synthesis of novel compounds with unique molecular conformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aminocyclopropanecarboxylic acid derivatives are influenced by their molecular structure. The lipophilicity of these compounds, as indicated by the more lipophilic ACPC methyl ester, affects their potency and duration of action in biological assays . The steric effects of the alicyclic amino acid in peptide derivatives have also been compared to those of their open-chain congeners, which is important for understanding their interactions with biological targets .
Applications De Recherche Scientifique
Synthesis and Chemical Properties : The synthesis of cyclopropane amino acids, including derivatives of 1-aminocyclopropane carboxyclic acid (ACC), has been a focus for chemists due to its relevance in both synthetic and biological chemistry. These compounds are used as enzyme inhibitors and in receptor and metabolism studies (Krass et al., 1989).
Binding Affinity Studies : The binding affinity of 1-Aminocyclopropane-1-carboxylic acid derivatives to certain receptors, such as glutamate receptors, has been examined, highlighting their potential in neurochemical research (Spadoni et al., 1993).
Role in Ethylene Biosynthesis : 1-Aminocyclopropane-1-carboxylic acid is a precursor of ethylene in plants. Research has focused on its metabolism, such as the conversion into 1-(malonylamino)cyclopropane-1-carboxylic acid, which plays a role in plant physiology (Hoffman et al., 1982).
Potential Therapeutic Applications : Derivatives of 1-aminocyclopropanecarboxylic acid have been evaluated for potential antidepressant properties, suggesting their use in pharmacological research (Bonnaud et al., 1987).
Enzymatic Inhibition Studies : Compounds like 1-Amino-2-methylenecyclopropane-1-carboxylic acid have been studied as inhibitors for certain bacterial enzymes, contributing to our understanding of enzyme mechanisms and potential biotechnological applications (Zhao & Liu, 2002).
Studies on Ethylene Response in Plants : The role of 1-aminocyclopropane-1-carboxylic acid in ethylene response mechanisms in plants has been extensively studied. This includes research on its synthesis, transport, and metabolism, providing insights into plant growth and stress responses (Vanderstraeten & Van Der Straeten, 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
1-amino-N-methylcyclopropane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKFEWFWPMUSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2193058-19-2 |
Source


|
| Record name | 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)
![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)
![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)






![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)
